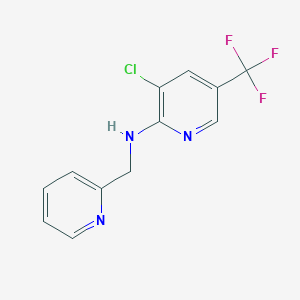

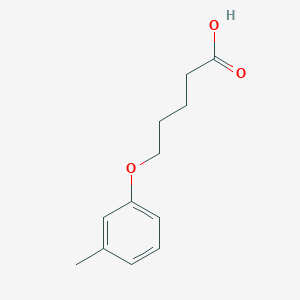

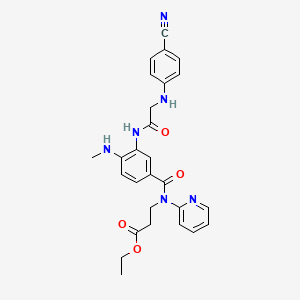

2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Overview

Description

“2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies. For instance, one study synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated it for anti-tubercular activity . Another study reconsidered the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR and GC-MS . The structure of pyrazole derivatives has been characterized in several studies .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, one study synthesized hydrazine-coupled pyrazoles and evaluated their antileishmanial and antimalarial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, one study characterized the products and side products of a synthesis via 1H NMR, 13C NMR, and GC-MS techniques .Scientific Research Applications

Synthesis and Chemistry of Hexasubstituted Pyrazolines

Research into the synthesis and chemistry of hexasubstituted pyrazolines highlights the utility of pentasubstituted 2H-pyrazoles as key starting materials. These materials facilitate the synthesis of a variety of highly substituted pyrazolines, which can undergo thermolysis to produce hexasubstituted cyclopropanes. The study also explores the autoxidation of these pyrazoles, leading to hydroperoxy substituted pyrazolines that act as effective oxygen-atom transfer reagents. This research underscores the importance of pyrazoline derivatives, such as 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, in synthesizing structurally unique compounds with potential applications in organic synthesis and possibly pharmaceutical development (Baumstark et al., 2013).

Antioxidant Properties of Chromone Derivatives

Chromones and their derivatives, including pyrazoline-based compounds, exhibit significant antioxidant properties. These properties are essential for neutralizing active oxygen and interrupting free radical processes that can delay or inhibit cell impairment leading to various diseases. This insight is crucial for the development of new therapeutic agents utilizing the core structure of pyrazoline for their antioxidant capabilities, which could be further explored in the context of this compound and its potential in medicinal chemistry (Yadav et al., 2014).

Cytochrome P450 Isoform Inhibition

The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes emphasizes the role of pyrazoline derivatives in inhibiting specific CYP isoforms. This inhibition is pivotal in understanding drug-drug interactions and the metabolism of various pharmaceuticals. As this compound belongs to the pyrazoline class, its potential effects on CYP isoforms and implications for drug development warrant further investigation (Khojasteh et al., 2011).

Synthesis of Pyrazole Heterocycles

The synthesis of pyrazole heterocycles, including the role of pyrazoline derivatives, is crucial in the development of new anticancer agents. This synthesis involves various methodologies that lead to compounds with significant biological activity. Given the pharmacophore nature of the pyrazole moiety, research into the synthesis and application of compounds like this compound could contribute to the discovery of novel anticancer drugs (Dar & Shamsuzzaman, 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-chloro-1-(1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREBYTKRZPCRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1415047.png)

![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)